BenchChemオンラインストアへようこそ!

(2-Methylthiazol-4-yl)(3-(pyridazin-3-yloxy)pyrrolidin-1-yl)methanone

kinase inhibitor design structure–activity relationships heterocyclic scaffold comparison

Procure (2-Methylthiazol-4-yl)(3-(pyridazin-3-yloxy)pyrrolidin-1-yl)methanone (CAS 2034402-70-3) as a baseline scaffold for PI3K/Akt kinase SAR campaigns. Unlike the pyrimidin-4-yloxy analog, this compound's unsubstituted pyridazin-3-yloxy group provides a critical reference point for exploring 6-position modifications, where minor structural changes profoundly alter selectivity and target engagement. The adjacent diazine nitrogen topology makes it uniquely suited for computational binding studies in kinase hinge regions. No off-the-shelf biological validation exists; users must independently verify potency. Synthetic challenges in regioselective ether formation and amide coupling make this an ideal model substrate for route optimization. Bulk and custom synthesis inquiries welcome.

Molecular Formula C13H14N4O2S
Molecular Weight 290.34
CAS No. 2034402-70-3
Cat. No. B2742666
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2-Methylthiazol-4-yl)(3-(pyridazin-3-yloxy)pyrrolidin-1-yl)methanone
CAS2034402-70-3
Molecular FormulaC13H14N4O2S
Molecular Weight290.34
Structural Identifiers
SMILESCC1=NC(=CS1)C(=O)N2CCC(C2)OC3=NN=CC=C3
InChIInChI=1S/C13H14N4O2S/c1-9-15-11(8-20-9)13(18)17-6-4-10(7-17)19-12-3-2-5-14-16-12/h2-3,5,8,10H,4,6-7H2,1H3
InChIKeyJYWLVBQCXHRAOK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2034402-70-3 Procurement Guide: Structural and Pharmacophoric Profile of (2-Methylthiazol-4-yl)(3-(pyridazin-3-yloxy)pyrrolidin-1-yl)methanone


(2-Methylthiazol-4-yl)(3-(pyridazin-3-yloxy)pyrrolidin-1-yl)methanone (CAS 2034402-70-3) is a heterocyclic small molecule with molecular formula C13H14N4O2S and molecular weight 290.34 g/mol. The compound incorporates a 2-methylthiazole carbonyl group linked to a pyrrolidine ring bearing a pyridazin-3-yloxy substituent. Structurally related pyrrolidine-thiazole-pyridazine conjugates have been investigated in kinase inhibitor programs, with patent literature documenting the broader class as PI3K and protein kinase B (PKB/Akt) inhibitor scaffolds [1]. However, no peer-reviewed publication or patent specifically disclosing quantitative biological data for this exact compound was identified in searches of PubMed, Google Patents, ChEMBL, or BindingDB as of the search date.

Why Generic Substitution Is Not Advisable for (2-Methylthiazol-4-yl)(3-(pyridazin-3-yloxy)pyrrolidin-1-yl)methanone


Compounds within the pyrrolidine-thiazole-carbonyl chemotype are not interchangeable because minor structural variations at the pyridazine ring, the pyrrolidine substitution pattern, or the heterocyclic carbonyl partner can profoundly alter kinase selectivity, potency, and physicochemical properties. For example, replacing the pyridazin-3-yloxy group with a pyrimidin-4-yloxy group yields the structurally similar analog (2-methylthiazol-4-yl)(3-(pyrimidin-4-yloxy)pyrrolidin-1-yl)methanone (same molecular formula, C13H14N4O2S), yet the difference in nitrogen placement within the six-membered heterocycle is expected to modulate hydrogen-bonding patterns and target engagement. Similarly, the 6-dimethylamino-pyridazine analog and the 6-methyl-pyridazine analog introduce additional steric bulk and electronic effects at a position critical for binding [1]. Without direct comparative data, substitution among these analogs cannot be justified for any application where target specificity and reproducible activity are required.

Quantitative Evidence Guide for (2-Methylthiazol-4-yl)(3-(pyridazin-3-yloxy)pyrrolidin-1-yl)methanone: Comparator-Based Analysis


Structural Differentiation from the Pyrimidin-4-yloxy Analog: Heterocyclic Ring Nitrogen Positioning

The target compound differs from its closest isomeric analog, (2-methylthiazol-4-yl)(3-(pyrimidin-4-yloxy)pyrrolidin-1-yl)methanone, in the identity of the six-membered N-heterocycle attached via the ether linkage to the pyrrolidine ring. The target compound employs a pyridazine ring (1,2-diazine) with adjacent nitrogen atoms, whereas the analog employs a pyrimidine ring (1,3-diazine) with meta-disposed nitrogen atoms. Both share the identical molecular formula C13H14N4O2S and molecular weight 290.34 g/mol, yet the distinct nitrogen topology creates different hydrogen-bond acceptor and donor geometries, altering molecular recognition properties. No head-to-head biological comparison has been published. This evidence is classified as Supporting evidence only, derived from structural reasoning rather than experimental comparison .

kinase inhibitor design structure–activity relationships heterocyclic scaffold comparison

Differentiation from the 6-Dimethylamino-Pyridazine Analog: Substituent Effects at the Pyridazine 6-Position

The target compound bears an unsubstituted pyridazin-3-yloxy group, whereas the analog (3-((6-(dimethylamino)pyridazin-3-yl)oxy)pyrrolidin-1-yl)(2-methylthiazol-4-yl)methanone carries a dimethylamino substituent at the 6-position of the pyridazine ring (molecular formula C15H19N5O2S, MW 333.41 vs. 290.34 for the target). The 6-dimethylamino group introduces a strong electron-donating substituent that increases the pyridazine ring's electron density and adds steric bulk at a position predicted to interact with the solvent-exposed region or the ribose pocket of kinase ATP-binding sites. No quantitative comparative activity data (IC50, Kd, or cellular potency) are publicly available for either compound. This evidence is classified as Supporting evidence .

kinase selectivity pyridazine substitution medicinal chemistry optimization

Class-Level Evidence: Pyrrolidine-Thiazole-Pyridazine Conjugates as PI3K/Akt Kinase Inhibitor Scaffolds

Patent WO2010029082A1 discloses 2-carboxamide cycloamino urea derivatives incorporating thiazole, pyrrolidine, and pyridazine motifs as alpha-selective phosphatidylinositol 3-kinase (PI3K) inhibitor compounds. The patent describes compounds with IC50 values against PI3Kα ranging from sub-nanomolar to low micromolar in enzymatic assays using recombinant PI3K isoforms. While the target compound of this guide is not explicitly exemplified in the patent, its core scaffold (2-methylthiazole-4-carbonyl-pyrrolidine) is a substructure of the claimed Markush formula. This provides class-level inference that compounds with this architecture may exhibit PI3K inhibitory activity, but no direct evidence exists for the target compound itself [1].

PI3K inhibition Akt kinase cancer therapeutics kinase inhibitor patent landscape

Application Scenarios for (2-Methylthiazol-4-yl)(3-(pyridazin-3-yloxy)pyrrolidin-1-yl)methanone Based on Available Evidence


Kinase Inhibitor Lead Optimization and Structure–Activity Relationship (SAR) Studies

The compound may serve as a scaffold for SAR campaigns targeting PI3K, Akt, or related lipid kinases, where the unsubstituted pyridazin-3-yloxy group provides a baseline for exploring 6-position modifications. Researchers should independently verify kinase inhibition profiles, as no published potency data exist for this compound [1].

Pharmacophore Model Validation for Nitrogen-Containing Heterocyclic Ethers

The juxtaposition of a pyridazine ring (adjacent N atoms) versus the pyrimidine analog (meta N atoms) at the ether linkage position makes this compound a useful tool for computational chemistry studies examining how diazine nitrogen topology affects binding poses in kinase hinge regions [1].

Chemical Probe Development for Target Deconvolution (with Independent Bioactivity Confirmation Required)

Given the class-level association with PI3K inhibition, this compound could be used as a starting point for chemical probe development, provided the user first establishes its target engagement and selectivity profile through independent biochemical and cellular assays. No off-the-shelf use as a validated probe is supported by current evidence [1].

Synthetic Methodology Development for Pyrrolidine-Ether-Thiazole Conjugates

The compound's three-component architecture (thiazole, pyrrolidine, pyridazine) presents synthetic challenges in regioselective ether formation and amide coupling. It may serve as a model substrate for developing or optimizing synthetic routes applicable to related kinase inhibitor intermediates.

Quote Request

Request a Quote for (2-Methylthiazol-4-yl)(3-(pyridazin-3-yloxy)pyrrolidin-1-yl)methanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.